molecular formula C22H44N2O4 B14027988 Di-tert-butyl dodecane-1,12-diyldicarbamate

Di-tert-butyl dodecane-1,12-diyldicarbamate

Cat. No.: B14027988
M. Wt: 400.6 g/mol
InChI Key: HXINNZFJKZMJJJ-UHFFFAOYSA-N
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Description

Di-tert-butyl dodecane-1,12-diyldicarbamate is an organic compound with the molecular formula C22H44N2O4. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a dodecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl dodecane-1,12-diyldicarbamate typically involves the reaction of dodecane-1,12-diamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of dodecane-1,12-diamine with tert-butyl chloroformate: This step involves the nucleophilic attack of the amine groups on the carbonyl carbon of tert-butyl chloroformate, leading to the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:

    Reactant Preparation: Ensuring high purity of dodecane-1,12-diamine and tert-butyl chloroformate.

    Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and reaction time.

    Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl dodecane-1,12-diyldicarbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecane-1,12-diamine and tert-butyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: Dodecane-1,12-diamine and tert-butyl alcohol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.

Scientific Research Applications

Di-tert-butyl dodecane-1,12-diyldicarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of di-tert-butyl dodecane-1,12-diyldicarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with biological molecules, potentially altering their activity or stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.

    Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for protecting amines.

    tert-Butyl ethers of renewable diols: Used as oxygenated additives for motor gasoline.

Uniqueness

Di-tert-butyl dodecane-1,12-diyldicarbamate is unique due to its long dodecane backbone, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain compounds, such as in the synthesis of polymers or as intermediates in complex organic reactions.

Properties

Molecular Formula

C22H44N2O4

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl N-[12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecyl]carbamate

InChI

InChI=1S/C22H44N2O4/c1-21(2,3)27-19(25)23-17-15-13-11-9-7-8-10-12-14-16-18-24-20(26)28-22(4,5)6/h7-18H2,1-6H3,(H,23,25)(H,24,26)

InChI Key

HXINNZFJKZMJJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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